molecular formula C15H12F3NO4S B11493183 Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate

Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate

Cat. No.: B11493183
M. Wt: 359.3 g/mol
InChI Key: MVNOTWOSQGETPX-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(thiophene-2-amido)phenyl]propanoate is a complex organic compound characterized by the presence of trifluoromethyl, hydroxy, and thiophene-amido groups. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(thiophene-2-amido)phenyl]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene-Amido Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with an amine to form the thiophene-2-amido intermediate.

    Introduction of the Trifluoromethyl Group:

    Formation of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, typically using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Esterification: The final step involves the esterification of the intermediate compound with methanol to form the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(thiophene-2-amido)phenyl]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.

    Reduction: The compound can undergo reduction reactions, particularly at the amido group, to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are often employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(thiophene-2-amido)phenyl]propanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and thiophene groups.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(thiophene-2-amido)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy and amido groups facilitate hydrogen bonding and other interactions with target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate
  • ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid
  • 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid

Uniqueness

Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(thiophene-2-amido)phenyl]propanoate is unique due to the presence of the thiophene-2-amido group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this functional group, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C15H12F3NO4S

Molecular Weight

359.3 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(thiophene-2-carbonylamino)phenyl]propanoate

InChI

InChI=1S/C15H12F3NO4S/c1-23-13(21)14(22,15(16,17)18)9-4-6-10(7-5-9)19-12(20)11-3-2-8-24-11/h2-8,22H,1H3,(H,19,20)

InChI Key

MVNOTWOSQGETPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)NC(=O)C2=CC=CS2)(C(F)(F)F)O

Origin of Product

United States

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